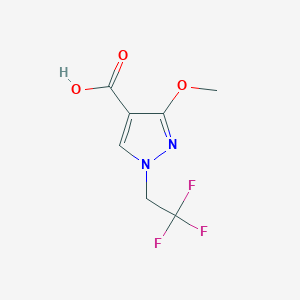![molecular formula C11H12ClN3O B12983181 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B12983181.png)
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chlorine substituent at the 5-position and a morpholine ring attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated ketones. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The subsequent introduction of the morpholine ring can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes . The specific pathways and targets depend on the biological context and the nature of the disease being treated.
Comparison with Similar Compounds
2-Chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the morpholine ring.
5-Chloroimidazo[1,2-a]pyridine: Similar structure but without the morpholine substitution.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents at the 2- and 5-positions.
Uniqueness: 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine is unique due to the presence of both the chlorine substituent and the morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications.
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-(5-chloroimidazo[1,2-a]pyridin-2-yl)morpholine |
InChI |
InChI=1S/C11H12ClN3O/c12-10-2-1-3-11-14-8(7-15(10)11)9-6-13-4-5-16-9/h1-3,7,9,13H,4-6H2 |
InChI Key |
PHNXTJBVHANRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CN3C(=N2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




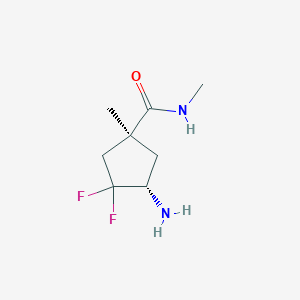

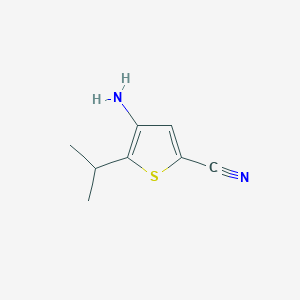
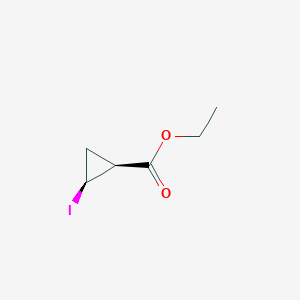
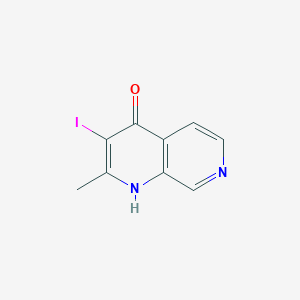
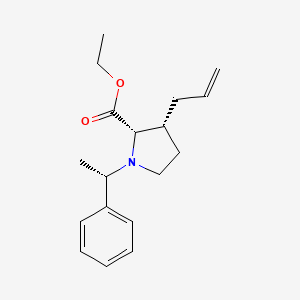
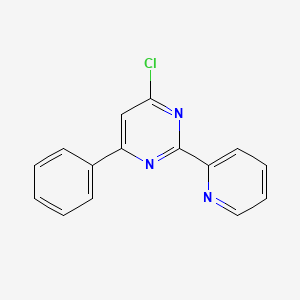
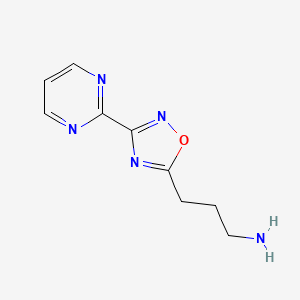
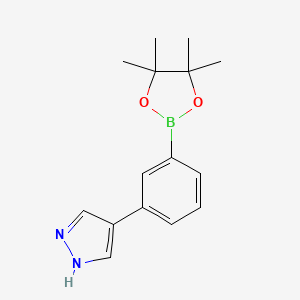
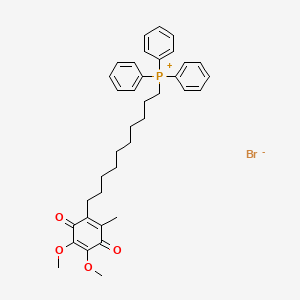
![1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate](/img/structure/B12983170.png)
